molecular formula C22H21N3O3S B14921469 2-{(E)-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]diazenyl}-4-ethylphenol

2-{(E)-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]diazenyl}-4-ethylphenol

Cat. No.: B14921469
M. Wt: 407.5 g/mol
InChI Key: VILBASSFZPQAKS-UHFFFAOYSA-N
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Description

2-{(E)-2-[4-(2,3-DIHYDRO-1H-INDOL-1-YLSULFONYL)PHENYL]-1-DIAZENYL}-4-ETHYLPHENOL is a complex organic compound that features a combination of indole, sulfonyl, and diazenyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-2-[4-(2,3-DIHYDRO-1H-INDOL-1-YLSULFONYL)PHENYL]-1-DIAZENYL}-4-ETHYLPHENOL typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Indole Sulfonyl Intermediate: This step involves the sulfonylation of an indole derivative using a sulfonyl chloride in the presence of a base.

    Diazenyl Coupling: The sulfonylated indole is then coupled with a diazonium salt derived from 4-ethylphenol under acidic conditions to form the diazenyl linkage.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenolic and indole moieties.

    Reduction: Reduction reactions could target the diazenyl group, potentially converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, alkylating agents, sulfonyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology and Medicine

    Biological Probes: Used in the development of probes for studying biological systems.

Industry

    Materials Science: Potential use in the development of new materials with specific electronic or optical properties.

    Dyes and Pigments: The diazenyl group suggests potential use in dye chemistry.

Mechanism of Action

The mechanism of action of 2-{(E)-2-[4-(2,3-DIHYDRO-1H-INDOL-1-YLSULFONYL)PHENYL]-1-DIAZENYL}-4-ETHYLPHENOL would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The indole and sulfonyl groups could play key roles in binding to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-{(E)-2-[4-(2,3-DIHYDRO-1H-INDOL-1-YLSULFONYL)PHENYL]-1-DIAZENYL}-4-METHYLPHENOL: Similar structure with a methyl group instead of an ethyl group.

    2-{(E)-2-[4-(2,3-DIHYDRO-1H-INDOL-1-YLSULFONYL)PHENYL]-1-DIAZENYL}-4-PROPYLPHENOL: Similar structure with a propyl group instead of an ethyl group.

Uniqueness

The unique combination of functional groups in 2-{(E)-2-[4-(2,3-DIHYDRO-1H-INDOL-1-YLSULFONYL)PHENYL]-1-DIAZENYL}-4-ETHYLPHENOL may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the ethyl group could influence its solubility, binding affinity, and overall pharmacokinetic properties.

Biological Activity

The compound 2-{(E)-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]diazenyl}-4-ethylphenol is a complex organic molecule with significant potential in biological applications. Its unique structure, featuring an indole moiety and a diazenyl group, suggests various pharmacological properties. This article explores its biological activity, supported by relevant data tables, case studies, and detailed research findings.

  • Molecular Formula : C22H21N3O3S
  • Molecular Weight : 407.48544 g/mol
  • CAS Number : Not specified in the sources.

The compound's structure includes a sulfonamide group, which is known for its biological activity, particularly in medicinal chemistry.

Anticancer Properties

Research indicates that compounds containing indole and sulfonamide groups exhibit promising anticancer activities. The indole ring is known to influence cell signaling pathways and apoptosis. Studies have shown that derivatives of indole can inhibit tumor growth and induce cell death in various cancer cell lines.

Case Study: Indole Derivatives

A study published in the Journal of Medicinal Chemistry examined several indole derivatives, revealing that those with sulfonamide functionalities demonstrated enhanced cytotoxicity against cancer cells compared to their non-sulfonamide counterparts. The mechanism was attributed to the inhibition of specific kinases involved in cancer progression .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Compounds with similar configurations have been shown to exhibit activity against a range of bacteria and fungi.

Research Findings

A recent study investigated the antimicrobial efficacy of various sulfonamide derivatives, including those similar to this compound. The results indicated that these compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria, demonstrating their potential as antimicrobial agents .

Neuroprotective Effects

Emerging research highlights the neuroprotective potential of indole-based compounds. The ability of these compounds to modulate neurotransmitter systems may provide therapeutic avenues for neurodegenerative diseases.

Evidence from Animal Models

In animal studies, indole derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis. These effects are believed to be mediated through the modulation of neuroinflammatory pathways .

Summary of Biological Activities

Activity Type Effect Reference
AnticancerInhibition of tumor growthJournal of Medicinal Chemistry
AntimicrobialBacterial growth inhibitionAntimicrobial Agents
NeuroprotectiveProtection against oxidative stressNeurobiology Reports

Structure-Activity Relationship (SAR)

Compound Activity Notes
This compoundPotential anticancerContains indole and sulfonamide groups
4-(2,3-dihydro-1H-indol-1-ylsulfonyl)anilineModerate antimicrobialSimilar structure with notable activity

Properties

Molecular Formula

C22H21N3O3S

Molecular Weight

407.5 g/mol

IUPAC Name

2-[[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]diazenyl]-4-ethylphenol

InChI

InChI=1S/C22H21N3O3S/c1-2-16-7-12-22(26)20(15-16)24-23-18-8-10-19(11-9-18)29(27,28)25-14-13-17-5-3-4-6-21(17)25/h3-12,15,26H,2,13-14H2,1H3

InChI Key

VILBASSFZPQAKS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43

Origin of Product

United States

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